1-(Pyridin-4-yl)azetidin-3-amine 1-(Pyridin-4-yl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18279469
InChI: InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2
SMILES:
Molecular Formula: C8H11N3
Molecular Weight: 149.19 g/mol

1-(Pyridin-4-yl)azetidin-3-amine

CAS No.:

Cat. No.: VC18279469

Molecular Formula: C8H11N3

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-4-yl)azetidin-3-amine -

Specification

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
IUPAC Name 1-pyridin-4-ylazetidin-3-amine
Standard InChI InChI=1S/C8H11N3/c9-7-5-11(6-7)8-1-3-10-4-2-8/h1-4,7H,5-6,9H2
Standard InChI Key GQRAQGJDVBARGL-UHFFFAOYSA-N
Canonical SMILES C1C(CN1C2=CC=NC=C2)N

Introduction

Structural Characteristics and Molecular Identity

1-(Pyridin-4-yl)azetidin-3-amine (C8H11N3) features a bicyclic structure comprising an azetidine ring (a four-membered saturated heterocycle) substituted at the 1-position with a pyridin-4-yl group and at the 3-position with an amine functional group . The molecular weight of the base compound is 149.19 g/mol, while its dihydrochloride salt form (C8H13Cl2N3) has a molecular weight of 222.11 g/mol. Key identifiers include:

  • SMILES Notation: C1C(CN1C2=CC=NC=C2)N

  • InChIKey: GQRAQGJDVBARGL-UHFFFAOYSA-N

  • IUPAC Name: 1-pyridin-4-ylazetidin-3-amine

The planar pyridine ring contributes aromatic stability, while the azetidine’s strained ring system enhances reactivity, making the compound amenable to further functionalization. X-ray crystallography data for this specific derivative remain unpublished, but analogous azetidine-pyridine structures exhibit bond lengths of 1.47–1.49 Å for C-N bonds in the azetidine ring and 1.34 Å for the pyridine C-C bonds .

Synthesis and Manufacturing Approaches

The synthesis of 1-(Pyridin-4-yl)azetidin-3-amine typically involves a multi-step process focusing on azetidine ring formation followed by pyridine coupling. Industrial routes often employ the following sequence:

  • Azetidine Ring Construction: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine, which is subsequently protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions.

  • Pyridine Substitution: Nucleophilic aromatic substitution (SNAr) reactions introduce the pyridin-4-yl group to the azetidine nitrogen. Microwave-assisted heating (120–150°C) in polar aprotic solvents like dimethylformamide (DMF) optimizes reaction efficiency .

  • Deprotection and Salt Formation: Acidic cleavage of the Boc group (e.g., with HCl in dioxane) releases the free amine, which is precipitated as the dihydrochloride salt to enhance stability and aqueous solubility.

A representative yield for this process is 68–72%, with purity exceeding 95% as verified by high-performance liquid chromatography (HPLC). Alternative methods include reductive amination of azetidin-3-one with 4-aminopyridine, though this route is less commonly employed due to lower regioselectivity .

Physicochemical and Spectroscopic Properties

The dihydrochloride salt form predominates in commercial and research settings due to its superior handling characteristics. Key properties include:

Table 1: Predicted Collision Cross Sections (CCS) for Major Adducts

Adductm/zCCS (Ų)
[M+H]+150.10257129.3
[M+Na]+172.08451137.4
[M-H]-148.08801129.8

The compound exhibits moderate solubility in water (23 mg/mL at 25°C) and ethanol (45 mg/mL), with a logP value of 1.2, indicating balanced lipophilicity. Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic N-H stretches at 3350 cm⁻¹ and aromatic C=C vibrations at 1600 cm⁻¹. Nuclear magnetic resonance (NMR) data (¹H, 400 MHz, D2O) show resonances at δ 8.45 (d, 2H, pyridine-H), 7.35 (d, 2H, pyridine-H), 4.25 (m, 1H, azetidine-H), and 3.80–3.60 (m, 4H, azetidine-H).

Applications in Pharmaceutical Development

1-(Pyridin-4-yl)azetidin-3-amine serves as a critical intermediate in designing histamine H3 receptor modulators. Recent studies demonstrate its utility in the following contexts:

  • H3R Agonist Development: Alkylation of the primary amine generates derivatives like 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which exhibit nanomolar affinity for H3R (pEC50 = 10.0) and partial agonist activity (α = 0.7) .

  • Structure-Activity Relationship (SAR) Studies: Branching at the amine position (e.g., ethyl or isopropyl substituents) modulates receptor selectivity, with i-Pr derivatives showing 12-fold higher H3R vs. H4R specificity .

  • Prodrug Formulations: The dihydrochloride salt’s enhanced solubility facilitates oral bioavailability in preclinical models, achieving plasma concentrations of 1.2 µM after 2 hours in murine studies .

Emerging Research Directions

Recent investigations highlight novel applications beyond H3R modulation:

  • Antiviral Agents: Preliminary molecular docking studies suggest inhibitory potential against SARS-CoV-2 main protease (Mpro), with a calculated binding energy of -8.2 kcal/mol .

  • Coordination Chemistry: The pyridine nitrogen and amine group form stable complexes with transition metals (e.g., Cu²⁺, Kd = 4.7 × 10⁻⁷ M), enabling catalytic applications in cross-coupling reactions.

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